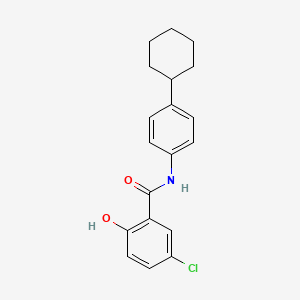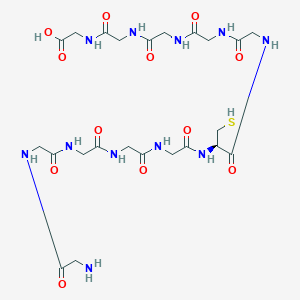![molecular formula C25H21NO B12578483 4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline CAS No. 500256-75-7](/img/structure/B12578483.png)
4-Methoxy-N-methyl-N-[(pyren-1-YL)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH3) attached to the benzene ring, a methyl group (-CH3) attached to the nitrogen atom, and a pyrene moiety linked via a methylene bridge
Méthodes De Préparation
The synthesis of 4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline and pyrene-1-carbaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include ethanol or methanol, while catalysts such as palladium on carbon (Pd/C) may be used.
Synthetic Route: The synthetic route generally involves the formation of an imine intermediate, followed by reduction to yield the desired product.
Analyse Des Réactions Chimiques
4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically targets the methoxy group or the pyrene moiety, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions may reduce the imine intermediate formed during synthesis.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or pyrene moiety are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Applications De Recherche Scientifique
4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a fluorescent probe due to the presence of the pyrene moiety, which exhibits strong fluorescence. This property makes it useful for imaging and tracking biological molecules.
Medicine: The compound’s potential pharmacological properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline involves its interaction with specific molecular targets and pathways. The pyrene moiety allows the compound to intercalate into DNA, potentially affecting gene expression and cellular processes. Additionally, the methoxy and methyl groups may influence the compound’s binding affinity and selectivity for certain enzymes or receptors .
Comparaison Avec Des Composés Similaires
4-Methoxy-N-methyl-N-[(pyren-1-yl)methyl]aniline can be compared with other similar compounds, such as:
4-Methoxy-N-methylaniline: This compound lacks the pyrene moiety and is primarily used in the synthesis of dyes and pigments.
N-Methyl-p-anisidine: Similar to this compound, but without the pyrene group.
4-Methoxy-2-methylaniline: This compound has a methyl group attached to the benzene ring instead of the nitrogen atom.
The uniqueness of this compound lies in its combination of the methoxy, methyl, and pyrene groups, which confer distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
500256-75-7 |
|---|---|
Formule moléculaire |
C25H21NO |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
4-methoxy-N-methyl-N-(pyren-1-ylmethyl)aniline |
InChI |
InChI=1S/C25H21NO/c1-26(21-11-13-22(27-2)14-12-21)16-20-9-8-19-7-6-17-4-3-5-18-10-15-23(20)25(19)24(17)18/h3-15H,16H2,1-2H3 |
Clé InChI |
JUXCOWWZIZMPPP-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12578400.png)
![2-Methyl-2-[1-(3-methylcyclohexyl)ethoxy]propan-1-ol;propanoic acid](/img/structure/B12578415.png)
![Benzoic acid--4-[(4-methoxyphenyl)methoxy]butan-1-ol (1/1)](/img/structure/B12578423.png)
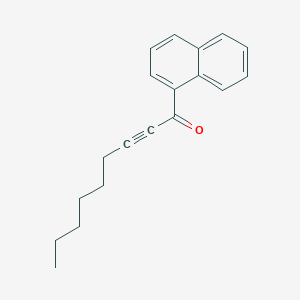
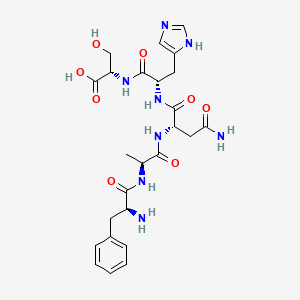
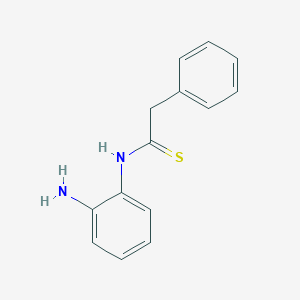
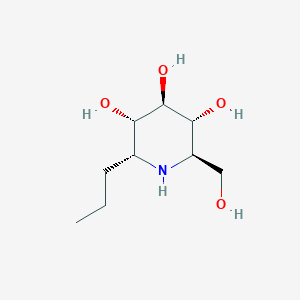
![3,3'-{[2-(Benzyloxy)propane-1,3-diyl]bis(oxy)}di(propane-1,2-diol)](/img/structure/B12578460.png)
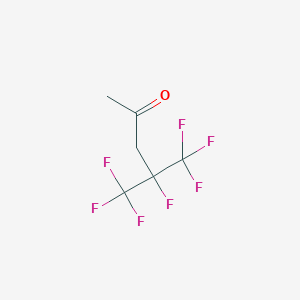

![3-[4-(Propan-2-YL)phenyl]propanenitrile](/img/structure/B12578466.png)
![2-Ethyltetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B12578468.png)
